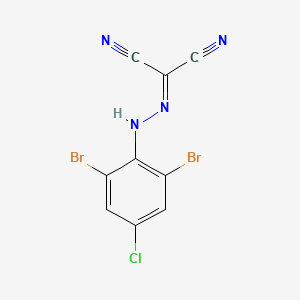![molecular formula C10H6ClF5N2O2 B13994395 N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide CAS No. 736-45-8](/img/structure/B13994395.png)
N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide is a chemical compound characterized by the presence of a chlorophenyl group and a pentafluoropropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide typically involves the reaction of 4-chloroaniline with pentafluoropropionic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong nucleophiles such as sodium hydride or potassium tert-butoxide for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction reactions may result in changes to the functional groups present in the compound.
Wissenschaftliche Forschungsanwendungen
N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound may be used in studies related to enzyme inhibition or protein-ligand interactions due to its potential binding affinity to biological targets.
Medicine: Research into the compound’s potential therapeutic effects, such as its use as an anticancer or antimicrobial agent, is ongoing.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(4-chlorophenyl)carbamoyl]butanoic acid: This compound shares the chlorophenyl group but has a different backbone structure.
N-(4-chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide: Another compound with a chlorophenyl group, but with a naphthalene backbone.
Uniqueness
N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide is unique due to the presence of the pentafluoropropanamide moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where fluorinated compounds are desired for their stability and reactivity.
Eigenschaften
CAS-Nummer |
736-45-8 |
|---|---|
Molekularformel |
C10H6ClF5N2O2 |
Molekulargewicht |
316.61 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide |
InChI |
InChI=1S/C10H6ClF5N2O2/c11-5-1-3-6(4-2-5)17-8(20)18-7(19)9(12,13)10(14,15)16/h1-4H,(H2,17,18,19,20) |
InChI-Schlüssel |
SNSYUWHGSZSQLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)C(C(F)(F)F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13994315.png)

![N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B13994331.png)
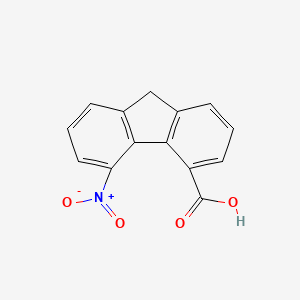
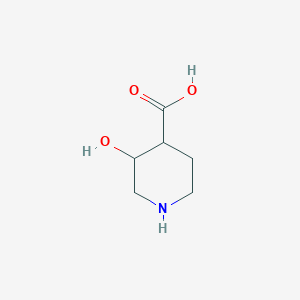

![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate](/img/structure/B13994348.png)
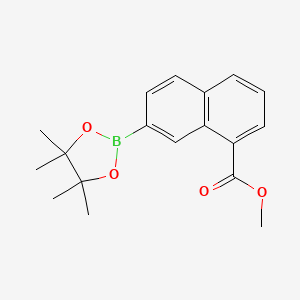
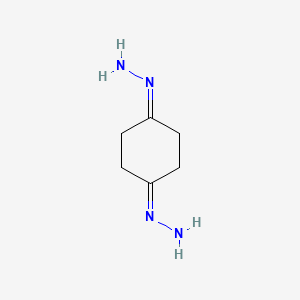
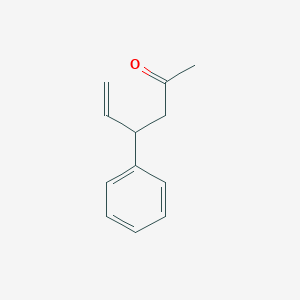
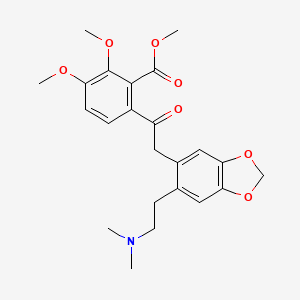
![3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide](/img/structure/B13994375.png)

